potassium trifluoro(4-methylcyclohexyl)boranuide, Mixture of diastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro(4-methylcyclohexyl)boranuide is a chemical compound with the molecular formula C7H12BF3K. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is part of the boron trifluoride family and is known for its unique chemical properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium trifluoro(4-methylcyclohexyl)boranuide typically involves the reaction of 4-methylcyclohexylboronic acid with potassium fluoride in the presence of a suitable solvent, such as acetonitrile or dimethyl sulfoxide (DMSO). The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the boronic acid.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired diastereomeric mixture.
Chemical Reactions Analysis
Types of Reactions: Potassium trifluoro(4-methylcyclohexyl)boranuide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can lead to the formation of boronic esters or other derivatives.
Substitution: Substitution reactions can occur at the boron atom, leading to the formation of different boron-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, and the conditions may vary depending on the specific reagents involved.
Major Products Formed:
Oxidation Products: Boronic acids, boronic esters.
Reduction Products: Boronic esters, other boron-containing derivatives.
Substitution Products: Different boron-containing compounds, depending on the nucleophile used.
Scientific Research Applications
Potassium trifluoro(4-methylcyclohexyl)boranuide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boronic esters and other boron-containing compounds.
Biology: The compound can be used in biochemical studies to investigate enzyme mechanisms and interactions with boronic acids.
Industry: It is used in the production of materials and chemicals that require boron-containing intermediates.
Mechanism of Action
The mechanism by which potassium trifluoro(4-methylcyclohexyl)boranuide exerts its effects involves its interaction with various molecular targets and pathways. The boron atom in the compound can form covalent bonds with nucleophiles, leading to the formation of boronic esters and other derivatives. This interaction can modulate biological processes and chemical reactions, making the compound useful in various applications.
Comparison with Similar Compounds
Potassium trifluoro(4-methylcyclohexyl)boranuide is unique due to its specific structure and reactivity. Similar compounds include other boronic acids and boronic esters, such as phenylboronic acid and ethylboronic acid. These compounds share similarities in their reactivity and applications but differ in their chemical properties and specific uses.
Properties
CAS No. |
1204187-06-3 |
---|---|
Molecular Formula |
C7H13BF3K |
Molecular Weight |
204.08 g/mol |
IUPAC Name |
potassium;trifluoro-(4-methylcyclohexyl)boranuide |
InChI |
InChI=1S/C7H13BF3.K/c1-6-2-4-7(5-3-6)8(9,10)11;/h6-7H,2-5H2,1H3;/q-1;+1 |
InChI Key |
RHTLGYOYUNZIEF-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1CCC(CC1)C)(F)(F)F.[K+] |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.